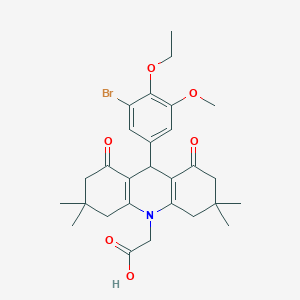![molecular formula C21H15ClN2O3 B302072 N'-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302072.png)
N'-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-b]furan-2-carbohydrazide is a heterocyclic compound that has been widely studied for its potential pharmacological applications. One of its derivatives, N-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, has been of particular interest due to its unique chemical structure and promising biological activities. In
Applications De Recherche Scientifique
N-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential pharmacological applications. It has been shown to exhibit significant antimicrobial activity against a variety of bacterial and fungal strains. Additionally, it has been found to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress and inflammation. It has also been suggested that the compound may act as a free radical scavenger, thereby reducing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in vitro. In animal studies, the compound has been shown to reduce inflammation and oxidative stress in various tissues and organs. Additionally, it has been found to improve glucose metabolism and lipid profile in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its broad spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. Additionally, its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a chemopreventive agent against various types of cancer. Additionally, the compound's mechanism of action and its effects on various signaling pathways and enzymes involved in oxidative stress and inflammation could be further elucidated. Finally, the compound's efficacy and safety in human clinical trials could be evaluated for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis method for N-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 5-chloro-2-methoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity of the compound is confirmed by various spectroscopic techniques such as NMR and IR spectroscopy.
Propriétés
Nom du produit |
N'-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C21H15ClN2O3 |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
N-[(Z)-(5-chloro-2-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15ClN2O3/c1-26-18-9-7-15(22)10-14(18)12-23-24-21(25)20-11-17-16-5-3-2-4-13(16)6-8-19(17)27-20/h2-12H,1H3,(H,24,25)/b23-12- |
Clé InChI |
NGIXOCBCPMWXSR-FMCGGJTJSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301998.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(dimethylamino)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302002.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302003.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302006.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-bromo-4-(dimethylamino)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302007.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302009.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302012.png)
![ethyl 2-[2-(allyloxy)benzylidene]-5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302013.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302014.png)